molecular formula C11H7BrF3NO B12206894 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12206894
M. Wt: 306.08 g/mol
InChI Key: ZXOQNXCKVLZNAI-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with a molecular formula of C11H7BrF3NO. This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, methyl, and trifluoromethyl groups in its structure imparts unique chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-methylquinoline followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
  • 3-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
  • 7-(Trifluoromethyl)-4-quinolinol

Uniqueness

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

3-bromo-2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H7BrF3NO/c1-5-9(12)10(17)7-3-2-6(11(13,14)15)4-8(7)16-5/h2-4H,1H3,(H,16,17)

InChI Key

ZXOQNXCKVLZNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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